

[11C]AZ3391 radioligand properties and

characteristics

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Compound of Interest		
Compound Name:	AZ3391	
Cat. No.:	B15142668	Get Quote

Technical Guide: The Radioligand [11C]AZD3391

A comprehensive review of publicly available scientific literature and data reveals no specific information on a radioligand designated as [11C]AZD3391. Extensive searches of scholarly databases, pharmaceutical company pipelines, and clinical trial registries did not yield any results for a compound with this identifier. The "AZD" prefix is commonly associated with compounds developed by AstraZeneca, however, no public records of "AZD3391" from this or any other organization could be found.

This suggests that "[11C]AZD3391" may be:

- An internal, unpublished designation for a compound.
- A misnomer or typographical error in the user's query.
- A radioligand that has not yet been described in publicly accessible scientific literature.

Given the absence of specific data for "[11C]AZD3391," this guide will instead provide a detailed overview of a similarly named AstraZeneca compound, AZD5991, and explore the landscape of radioligands for the $\alpha 2C$ -adrenergic receptor, a potential area of interest given the search context. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals who may be investigating related targets or compounds.



Part 1: AZD5991 - A Potent Mcl-1 Inhibitor

It is plausible that the query for "AZD3391" was a typographical error and the intended compound of interest was AZD5991. AZD5991 is a selective and potent inhibitor of Myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein. Overexpression of Mcl-1 is a common mechanism of resistance to anti-cancer therapies.

Core Properties of AZD5991

While a carbon-11 labeled version of AZD5991 ([11C]AZD5991) has not been described in the literature, understanding the properties of the parent compound is crucial for any potential radiolabeling efforts.

Mechanism of Action: AZD5991 binds to the BH3-binding groove of the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This releases the "brakes" on apoptosis, leading to programmed cell death in cancer cells that are dependent on Mcl-1 for survival.

Therapeutic Potential: AZD5991 has been investigated in preclinical and clinical studies for the treatment of various hematological malignancies, such as acute myeloid leukemia (AML) and multiple myeloma, where Mcl-1 is often overexpressed.

Clinical Development: Clinical trials have been initiated to evaluate the safety and efficacy of AZD5991, both as a monotherapy and in combination with other anti-cancer agents. Notably, a clinical hold was placed on a trial of AZD5991 in combination with venetoclax due to observations of asymptomatic elevation in cardiovascular laboratory parameters in a single patient.[1]

Potential for [11C]AZD5991 as a PET Radioligand

A radiolabeled version of AZD5991, such as [11C]AZD5991, could serve as a valuable tool for in vivo imaging of Mcl-1 expression in tumors. This would enable:

- Non-invasive assessment of Mcl-1 levels in patients.
- Patient selection for Mcl-1 targeted therapies.
- Monitoring of treatment response and development of resistance.



The development of such a radioligand would require a suitable precursor for radiolabeling with carbon-11 and subsequent preclinical evaluation to assess its binding affinity, selectivity, and in vivo imaging characteristics.

Part 2: Radioligands for the α2C-Adrenergic Receptor

Another possibility is that the user is interested in PET radioligands for the $\alpha 2C$ -adrenergic receptor. The $\alpha 2C$ -adrenoceptor is a G protein-coupled receptor primarily expressed in the central nervous system and has been implicated in various neuropsychiatric disorders.

The α2C-Adrenergic Receptor as a PET Target

The $\alpha 2C$ -adrenoceptor plays a role in modulating neurotransmitter release and is a target for the development of novel therapeutics for conditions like schizophrenia, depression, and cognitive disorders. PET imaging of the $\alpha 2C$ -adrenoceptor could aid in understanding its role in these diseases and in the development of new drugs.

Existing and Potential Radioligands for the α2C-Adrenergic Receptor

While a radioligand named "[11C]AZD3391" for this target is not documented, several other compounds have been investigated as antagonists for the α 2C-adrenoceptor, and some have been developed as PET ligands.

Key α2C-Adrenoceptor Antagonists:

Compound	Ki (nM) for human α2C	Selectivity over α2A	Selectivity over α2B	Reference
MK-912	0.15	13-fold	-	[2][3]
JP-1302	16	~100-fold	~100-fold	[4]
Risperidone	9	5-fold	-	[2][3]
Paliperidone	14	5-fold	-	[2][3]



ORM-13070 has been mentioned as a useful positron emission tomography ligand for the α 2C-adrenoceptor, highlighting the active research in this area.[5]

Experimental Protocols for Radioligand Development and Evaluation

The development and characterization of a novel PET radioligand, whether for Mcl-1 or the α 2C-adrenoceptor, typically involves a series of standardized experimental protocols.

1. Radiosynthesis:

- [11C]Methylation: A common method for carbon-11 labeling involves the reaction of a suitable precursor (e.g., a desmethylated analog) with a methylating agent like [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).
- Purification: The crude reaction mixture is typically purified using high-performance liquid chromatography (HPLC) to isolate the desired radiolabeled compound from unreacted precursors and byproducts.
- Formulation: The purified radioligand is then formulated in a physiologically compatible solution for in vivo administration.

2. In Vitro Characterization:

- Binding Affinity and Selectivity: Competition binding assays are performed using cell
 membranes or tissue homogenates expressing the target receptor and a known radioligand
 to determine the inhibition constant (Ki) of the new compound. Selectivity is assessed by
 testing its binding affinity for other related receptors.
- Autoradiography: This technique is used to visualize the distribution of the radioligand in tissue sections, providing information about its specific binding to the target.

3. In Vivo Evaluation in Preclinical Models:

 PET Imaging: The radioligand is administered to animal models (e.g., rodents or non-human primates), and dynamic PET scans are acquired to assess its brain uptake, regional distribution, and kinetics.



- Blocking Studies: To confirm target-specific binding, a blocking agent (an unlabeled compound that binds to the same target) is co-administered or pre-administered to demonstrate a reduction in the radioligand's signal in target-rich regions.
- Metabolite Analysis: Blood and brain samples are collected at various time points after radioligand injection to identify and quantify radiometabolites, which can affect the interpretation of PET data.

Visualizing the Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the development of a novel PET radioligand.



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Caption: Workflow for PET Radioligand Development.

Conclusion

While a technical guide on the specific radioligand "[11C]AZD3391" cannot be provided due to a lack of available information, this document offers a comprehensive overview of related areas of potential interest. The information on the Mcl-1 inhibitor AZD5991 and the landscape of α 2C-adrenergic receptor antagonists and their potential for PET imaging provides a valuable resource for researchers in the field of drug development and molecular imaging. The outlined experimental protocols and the visualized workflow offer a foundational understanding of the processes involved in the development of novel PET radioligands. Should information on " [11C]AZD3391" become publicly available in the future, this guide will be updated accordingly.



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